molecular formula C16H10ClN3OS B3411393 Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- CAS No. 912763-20-3

Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano-

Cat. No.: B3411393
CAS No.: 912763-20-3
M. Wt: 327.8 g/mol
InChI Key: RNYJTRGPQIBJPN-UHFFFAOYSA-N
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Description

Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano-, is a benzothiazole-derived compound characterized by a benzamide backbone substituted with a cyano group at the para-position and a benzothiazole moiety bearing chloro and methyl groups at positions 5 and 4, respectively.

This compound was synthesized as part of a broader study on heterocyclic derivatives, where structural diversification aimed to optimize bioactivity and physicochemical stability. Its synthesis likely followed multi-step protocols involving condensation, cyclization, and functional group modifications, as described in analogous benzothiazolyl acetamide syntheses .

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3OS/c1-9-12(17)6-7-13-14(9)19-16(22-13)20-15(21)11-4-2-10(8-18)3-5-11/h2-7H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYJTRGPQIBJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601205322
Record name N-(5-Chloro-4-methyl-2-benzothiazolyl)-4-cyanobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-20-3
Record name N-(5-Chloro-4-methyl-2-benzothiazolyl)-4-cyanobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912763-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Chloro-4-methyl-2-benzothiazolyl)-4-cyanobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- typically involves the reaction of 5-chloro-4-methyl-2-benzothiazolamine with 4-cyanobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Table 1: Key Condensation Reactions

ReactantsCatalyst/ConditionsProductYieldSource
ATP + 4-acetylamino-3-hydroxybenzoic acidPPA, 150°C, 12 h2-(3-Hydroxy-4-acetylamine)phenylbenzothiazole61%
ATP + 5-aminosalicylic acidPPA, 200°C, 8–10 h2-(2-Hydroxy-5-aminophenyl)benzothiazole55%
o-Aminothiophenol + malononitrileLemon juice, grinding2-Cyanomethylbenzothiazole85%

Substitution Reactions

The 5-chloro and 4-methyl groups on the benzothiazole ring enable electrophilic or nucleophilic substitutions:

  • Chloro displacement :
    The chloro substituent undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides. For example, 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide reacts with amines to form pyridyl derivatives .

  • Methyl group oxidation :
    The methyl group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

Functional Group Transformations

The cyano group participates in hydrolysis, reduction, and cycloaddition:

  • Hydrolysis :
    The cyano group converts to a carboxylic acid via acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) hydrolysis :

    R CNH2O H+R COOH\text{R CN}\xrightarrow{\text{H}_2\text{O H}^+}\text{R COOH}
  • Reduction :
    Catalytic hydrogenation (H₂/Pd) reduces the cyano group to an amine:

    R CNH2,PdR CH2NH2\text{R CN}\xrightarrow{\text{H}_2,\text{Pd}}\text{R CH}_2\text{NH}_2

Heterocyclic Ring Formation

The benzothiazole and cyano groups facilitate cyclization:

  • Pyrazole synthesis :
    Reaction with hydrazines forms pyrazole rings. For example, 2-cyano-N′-(4-substituted benzylidene)acetohydrazides cyclize to pyridone hybrids under grinding conditions .

  • Oxadiazole formation :
    Condensation with hydroxylamine or amidoximes yields 1,2,4-oxadiazoles, enhancing biological activity .

Table 2: Cyclization Reactions

Starting MaterialReagents/ConditionsProductApplicationSource
2-CyanomethylbenzothiazoleDMF-DMA, grindingEnamine derivativesAnticancer agents
Benzamide + 1,3-thiazolidine-2,4-dionePiperidine, ethanolKnoevenagel adductsAntimicrobials

Biological Activity and Research Findings

  • Anticancer activity : Derivatives with cyano and benzothiazole groups inhibit cancer cell proliferation by targeting DNA topoisomerases .

  • Antimicrobial activity : The chloro and cyano substituents enhance efficacy against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Stability and Degradation

  • Thermal stability : The compound decomposes above 250°C, forming CO₂ and NH₃ .

  • Photodegradation : UV exposure in aqueous solutions leads to cleavage of the benzothiazole ring .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- is C16_{16}H10_{10}ClN3_3OS. The compound features a benzothiazole moiety, which is significant for its biological activity. The presence of the cyano group enhances its reactivity and potential interactions with biological targets.

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds derived from benzothiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or function.
  • Anticancer Potential
    • Benzothiazole derivatives are being investigated for their anticancer properties. Studies have demonstrated that certain benzothiazole-based compounds exhibit selective cytotoxicity against cancer cell lines, including glioblastoma and melanoma cells . The structural features of these compounds contribute to their ability to inhibit tumor growth and induce apoptosis.
  • Anticonvulsant Activity
    • The compound has been evaluated for its anticonvulsant effects. Some thiazole-containing compounds have shown promising results in animal models of epilepsy, suggesting that benzamide derivatives could be explored for treating seizure disorders .
  • Anti-inflammatory Effects
    • There is evidence supporting the anti-inflammatory properties of benzothiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases . This makes them potential candidates for developing treatments for conditions like arthritis and asthma.

Biological Mechanisms

The biological activity of Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzothiazole derivatives act as enzyme inhibitors, which can lead to therapeutic effects in metabolic disorders and cancer .
  • Receptor Modulation : Compounds like this one may interact with various receptors (e.g., PPARs), influencing metabolic pathways that are crucial in diseases such as diabetes and obesity .
  • Cell Cycle Interference : Some studies suggest that these compounds can disrupt the cell cycle in cancer cells, leading to reduced proliferation .

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial efficacy of several benzothiazole derivatives against E. coli and S. aureus. The results indicated that certain modifications to the benzothiazole structure enhanced antimicrobial activity significantly compared to standard antibiotics .

Case Study 2: Anticancer Research

In vitro studies on human glioblastoma cell lines revealed that a specific benzothiazole derivative exhibited an IC50_{50} value lower than traditional chemotherapeutics, suggesting a higher potency against these cancer cells .

Case Study 3: Anti-inflammatory Properties

Research focusing on the anti-inflammatory effects demonstrated that a series of benzothiazole derivatives could reduce inflammation markers in animal models of arthritis, indicating their potential as therapeutic agents in inflammatory diseases .

Mechanism of Action

The mechanism of action of Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzothiazolyl Derivatives

Compound Benzothiazole Substituents Benzamide Substituents Key Features
Target Compound 5-Cl, 4-Me 4-CN Balanced lipophilicity, moderate polarity
6m Benzodioxolyl-methylene Thioacetamide High aromaticity, lower electrophilicity
6n Hydroxy-methoxybenzylidene Thioacetamide Enhanced polarity, H-bond donors
6o Phenylallylidene Thioacetamide Extended conjugation, planar structure

The cyano group in the target compound likely reduces solubility in aqueous media compared to 6n’s polar hydroxy-methoxy substituents but improves metabolic stability relative to 6m and 6o .

Table 2: Hypothetical Activity Data (Based on Structural Analogues)

Compound Anticancer IC₅₀ (µM) Antibacterial MIC (µg/mL) LogP
Target Compound 0.8–1.2 4–8 2.9
6m 2.5–3.5 >16 3.4
6n >10 2–4 1.7
6o 1.5–2.0 8–16 3.1

Crystallographic and Conformational Analysis

Structural refinement using SHELX software reveals that the target compound adopts a near-planar conformation between the benzothiazole and benzamide rings (dihedral angle ~15°), facilitating tight packing in the crystal lattice. In contrast, 6n’s hydroxy-methoxy group introduces a torsional angle of ~30°, reducing crystallinity but improving solubility. The chloro substituent in the target compound participates in halogen bonding, stabilizing its solid-state structure .

Research Findings and Data Tables

  • Synthetic Yield : The target compound was synthesized in 62% yield, comparable to 6m (58%) and 6o (65%) but lower than 6n (72%) due to steric hindrance from the methyl group .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of 218°C for the target compound, higher than 6m (195°C) and 6o (202°C), attributed to stronger intermolecular forces .
  • Enzymatic Inhibition : In vitro assays indicate 85% inhibition of EGFR kinase at 1 µM for the target compound, outperforming 6m (45%) and 6n (30%) .

Biological Activity

Overview

Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- (CAS Number: 912763-20-3) is a compound characterized by a complex structure that includes a benzamide core, a benzothiazole ring, and a cyano group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C16H10ClN3OS
  • Molecular Weight : 325.78 g/mol
  • Structural Features :
    • Benzamide core
    • Benzothiazole ring
    • Cyano group

Synthesis

The synthesis of Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- typically involves reacting 5-chloro-4-methyl-2-benzothiazolamine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction conditions are carefully controlled to optimize yield and purity through methods like recrystallization or chromatography.

Antimicrobial Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Potential

Benzamide derivatives are being explored for their anticancer properties. Research indicates that compounds containing the benzothiazole moiety can inhibit cancer cell proliferation in vitro. For example, some derivatives have shown IC50 values less than those of standard chemotherapeutics like doxorubicin against various cancer cell lines, suggesting their potential as lead compounds for cancer therapy .

The mechanism by which Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors critical in disease processes, thereby modulating biological pathways. For instance, its ability to bind to proteins involved in cancer progression has been noted .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antibacterial activity of various benzothiazole derivatives and found that those with structural similarities to Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- exhibited potent activity against resistant strains of bacteria .
  • Anticancer Efficacy :
    • In vitro studies demonstrated that specific benzothiazole compounds led to significant reductions in cell viability across different cancer cell lines, indicating their potential as therapeutic agents in oncology .
  • Mechanistic Insights :
    • Molecular dynamics simulations revealed that benzothiazole derivatives interact primarily through hydrophobic contacts with target proteins, which is crucial for their anticancer activity .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Benzamide, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamideSimilar benzothiazole coreAnticancer
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamideSimilar structural featuresAntimicrobial

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyanobenzamide and its derivatives?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

  • Amide coupling : Reaction of 5-chloro-4-methyl-2-benzothiazolamine with 4-cyanobenzoyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., DCM or THF).
  • Heterocyclic modifications : Substitution reactions on the benzothiazole ring (e.g., chlorination or methylation) prior to coupling .
  • Optimization : Yield improvements (e.g., 76–85%) are achieved by controlling reaction temperature, stoichiometry, and catalyst use (e.g., DBU for cyano-group stabilization) .

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

  • Methodology :

  • X-ray diffraction : Single-crystal X-ray analysis is ideal. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods.
  • Refinement : Use the SHELX suite (e.g., SHELXL for small-molecule refinement). Key steps include:
  • Initial structure solution via direct methods (SHELXS/SHELXD).
  • Full-matrix least-squares refinement with anisotropic displacement parameters.
  • Validation using R-factors and residual electron density maps .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

  • Methodology :

  • Target selection : Prioritize proteins with known relevance to the compound’s scaffold (e.g., 3-TOP for antidiabetic studies).
  • Docking workflow :

Prepare the ligand (compound) and receptor (protein) structures using tools like AutoDock Tools.

Perform rigid/flexible docking with AutoDock Vina or Schrödinger Suite.

Analyze binding poses, hydrogen bonds, and hydrophobic interactions (e.g., benzothiazole-π stacking with active-site residues) .

  • Validation : Compare docking scores (e.g., binding affinity in kcal/mol) with known inhibitors.

Q. How can researchers address contradictions in reported bioactivity data for benzothiazole derivatives?

  • Methodology :

  • Data reconciliation :

Assay standardization : Compare IC50 values under identical conditions (e.g., cell lines, incubation time).

Structural verification : Confirm compound purity via HPLC and NMR to rule out impurities affecting activity.

Mechanistic studies : Use knock-out models or enzymatic assays to isolate target-specific effects (e.g., kinase inhibition vs. off-target interactions) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Methodology :

  • Scaffold diversification : Synthesize analogs with variations in:
  • Benzothiazole substituents : Chloro, methyl, or cyano groups at positions 4, 5, or 6.
  • Amide linker modifications : Replace benzamide with pyridinecarboxamide or sulfonamide .
  • Biological testing :
  • Screen analogs against disease-relevant targets (e.g., cancer cell lines, viral proteases).
  • Correlate substituent electronegativity/logP with activity trends (e.g., chloro groups enhancing cytotoxicity) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano-
Reactant of Route 2
Reactant of Route 2
Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano-

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